Dezocine-d3 is a deuterated derivative of dezocine, a compound originally developed as an opioid analgesic. Dezocine is classified as a mixed agonist-antagonist of the μ-opioid receptor and a partial agonist of the κ-opioid receptor. Its unique pharmacological profile has led to its use in managing moderate to severe pain, particularly in certain markets like China, where it has gained significant traction in the opioid analgesic market. The introduction of deuterium in dezocine-d3 is aimed at enhancing its pharmacokinetic properties, potentially leading to improved efficacy and safety profiles.
Dezocine was first synthesized in the 1970s and has been utilized for its analgesic properties. It is classified under the category of opioid analgesics due to its action on opioid receptors in the central nervous system. Dezocine-d3, as a deuterated analog, is expected to exhibit similar pharmacological effects with modified metabolic pathways due to the presence of deuterium, which can influence drug metabolism and stability.
The synthesis of dezocine-d3 follows a similar pathway to that of dezocine, with modifications to incorporate deuterium into the molecular structure. The initial step involves the condensation of 1-methyl-7-methoxy-2-tetralone with 1,5-dibromopentane in the presence of sodium hydride or potassium tert-butoxide, utilizing deuterated solvents or reagents to introduce deuterium into the final product.
This method ensures that deuterium is incorporated at specific positions within the dezocine molecule, which can be analyzed through techniques such as nuclear magnetic resonance spectroscopy.
Dezocine-d3 can undergo similar chemical reactions as its parent compound but may exhibit altered kinetics due to the presence of deuterium. This substitution can affect reaction rates and pathways, particularly in metabolic processes.
Dezocine acts primarily on opioid receptors in the brain, specifically as a mixed agonist-antagonist. It binds with high affinity to the μ-opioid receptor while exhibiting partial agonism at the κ-opioid receptor. The introduction of deuterium in dezocine-d3 may enhance its binding affinity or alter its efficacy profile through changes in pharmacodynamics.
Dezocine-d3 is expected to share many physical properties with dezocine but may exhibit differences due to its isotopic composition.
Dezocine-d3 holds promise for scientific research and potential clinical applications due to its altered pharmacokinetic properties. It could be used for:
Dezocine-d3 is a deuterated analog of the opioid analgesic dezocine, where three hydrogen atoms are replaced by deuterium at specific molecular positions. The parent compound dezocine features a bridged aminotetralin structure with the chemical name (5R,11S,13S)-13-amino-5,6,7,8,9,10,11,12-octahydro-5-methyl-5,11-methanobenzocyclodecen-3-ol and a molecular weight of 245.366 g/mol [5]. Isotopic labeling typically targets the N-methyl group or aromatic positions, resulting in a molecular mass increase to 248.39 g/mol for the tri-deuterated species. This modification strategically alters molecular vibrational frequencies without significantly changing the compound's steric or electronic properties [8].
Deuterium incorporation enhances molecular stability through the kinetic isotope effect (KIE), where carbon-deuterium (C-D) bonds exhibit higher dissociation energy (∼6-10 kcal/mol) compared to carbon-hydrogen (C-H) bonds. Nuclear magnetic resonance (NMR) spectroscopy confirms successful deuteration through the disappearance of proton signals at ∼2.5 ppm (N-CH₃ → N-CD₃) and characteristic shifts in carbon-13 resonances [8]. Mass spectrometry reveals diagnostic fragmentation patterns with m/z shifts of +3 in the molecular ion peak and key fragments like the aminotetralin moiety [10].
Table 1: Key Structural Characteristics of Dezocine vs. Dezocine-d3
Property | Dezocine | Dezocine-d3 | Analytical Method |
---|---|---|---|
Molecular Formula | C₁₆H₂₃NO | C₁₆H₂₀D₃NO | High-Resolution MS |
Molecular Weight (g/mol) | 245.366 | 248.39 | Calculated |
N-Methyl Chemical Shift | 2.48 ppm (s, 3H) | Not detectable | ¹H-NMR (500 MHz, D₂O) |
Characteristic MS Fragment | m/z 230.3 [M+H]+ | m/z 233.3 [M+H]+⁺ | LC-MS/MS (ESI+) |
The synthesis of deuterated opioid analogs employs two primary strategies: catalytic deuteration of precursor alkenes and hydrogen/deuterium (H/D) exchange under forcing conditions. For dezocine-d3, catalytic deuteration using deuterium gas (D₂, 50-100 psi) over palladium/carbon (Pd/C, 5-10% w/w) in deuterated solvents (e.g., CD₃OD or D₂O) achieves >98% isotopic incorporation at the N-methyl position. This method requires precise control of temperature (60-80°C) and reaction duration (24-48 hours) to prevent over-reduction or isotopic scrambling [3] [8].
Alternative routes involve H/D exchange via base-catalyzed enolization. Treating dezocine with deuterium oxide (D₂O) in the presence of strong bases like sodium deuteroxide (NaOD) at elevated temperatures (80-100°C) facilitates exchange at acidic α-positions to carbonyl groups. However, this approach yields lower deuteration efficiency (∼70-85%) and risks racemization at chiral centers [8]. Microwave-assisted synthesis has emerged as a rapid alternative, reducing reaction times from hours to minutes while maintaining isotopic purity >95% [10].
Post-synthesis purification employs preparative high-performance liquid chromatography (HPLC) with C18 columns and deuterium-depleted mobile phases to prevent back-exchange. Critical quality control metrics include isotopic purity (>99% d₃ by mass spectrometry), chemical purity (>98% by HPLC), and enantiomeric excess (>99.5% by chiral chromatography) to ensure pharmacological equivalence to the non-deuterated drug [8] [10].
Table 2: Comparative Synthesis Approaches for Dezocine-d3
Method | Conditions | Deuteration Efficiency | Isotopic Purity | Key Challenges |
---|---|---|---|---|
Catalytic Hydrogenation | D₂ (80 psi), 10% Pd/C, CD₃OD, 70°C, 24h | >98% | 99.5% | Catalyst poisoning, over-reduction |
Base-Catalyzed H/D Exchange | 0.1M NaOD in D₂O, 100°C, 72h | 70-85% | 95-98% | Racemization, low regioselectivity |
Microwave-Assisted | D₂O, 150°C, 300W, 30 min | >95% | 98.5% | Thermal degradation |
Dezocine-d3 exhibits enhanced metabolic stability compared to its protiated counterpart due to the kinetic isotope effect (KIE), which slows cytochrome P450-mediated N-demethylation—the primary metabolic pathway for dezocine. In vitro studies using human liver microsomes demonstrate a 2.5-3.5-fold reduction in demethylation rate for dezocine-d3, evidenced by decreased formation of the nor-dezocine metabolite [6] [8]. This metabolic stabilization directly translates to extended in vivo half-life in preclinical models, making it valuable for tracer studies in pharmacokinetic investigations [10].
Solution stability studies reveal that dezocine-d3 maintains integrity (>97% remaining) in 0.9% sodium chloride at 25°C for 72 hours and at 4°C for 14 days when protected from light. However, photodegradation becomes significant under UV exposure (254 nm), generating two primary degradation products: an oxidation product (degradant 1, m/z 261.2) and a dimeric species (degradant 2, m/z 493.4). These were characterized using tandem mass spectrometry and NMR spectroscopy as:
The degradation kinetics follow pseudo-first-order behavior with a photodegradation rate constant (k) of 0.042 h⁻¹ under UV-A light (365 nm) versus 0.005 h⁻¹ under visible light. This necessitates storage in amber glass or light-protected IV bags for pharmaceutical formulations [4] [8] [10]. In simulated gastric fluid (pH 1.2), dezocine-d3 shows negligible decomposition over 6 hours, confirming stability during oral absorption studies. However, alkaline conditions (pH 10) accelerate hydrolysis at the amine moiety, suggesting duodenal metabolism may contribute to instability [10].
Table 3: Degradation Products of Dezocine-d3 Under Accelerated Conditions
Degradant | Molecular Formula | Molecular Weight | m/z [M+H]+ | Structure | Formation Pathway |
---|---|---|---|---|---|
Degradant 1 | C₁₆H₁₉D₃NO₂ | 263.38 | 264.2 | Phenolic ring oxidized to quinone | Photolysis (UV-A/UV-C) |
Degradant 2 | C₃₂H₄₀D₆N₂O₂ | 502.72 | 503.4 | C-C coupled dimer at C3/C3' positions | Photoinduced radical coupling |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5